molecular formula C29H28N4O3S B2954890 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-10-3

3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2954890
CAS No.: 865655-10-3
M. Wt: 512.63
InChI Key: GLRXOHUTNXPUSL-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a structurally complex heterocyclic molecule featuring:

  • A thieno[2,3-d]pyrimidine core fused with a cycloheptane ring.
  • A 3,4-dimethylphenyl substituent at position 3.
  • A pyrido[1,2-a]pyrimidin-4-one moiety linked via a methyl group at position 1.
  • A 4-oxo group contributing to hydrogen-bonding interactions.

The synthesis likely follows alkylation protocols using K₂CO₃ and acetone under reflux, analogous to methods for related thieno-pyrimidines .

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-17-12-13-21(14-18(17)2)33-27(35)26-22-9-5-4-6-10-23(22)37-28(26)31(29(33)36)16-20-15-25(34)32-19(3)8-7-11-24(32)30-20/h7-8,11-15H,4-6,9-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRXOHUTNXPUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C(=CC=CC5=N4)C)SC6=C3CCCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S with a molecular weight of approximately 420.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antitumor Activity : Many derivatives of thieno[2,3-d]pyrimidinones have shown promise in inhibiting tumor cell proliferation. For instance, a study demonstrated that derivatives significantly inhibited the growth of murine B16 melanoma cells by enhancing melanin synthesis .
  • Antimicrobial Properties : Compounds containing pyrido[1,2-a]pyrimidine moieties have been noted for their antibacterial and antifungal activities. The presence of the thieno group can enhance these effects .

Case Studies

  • Antitumor Efficacy :
    • A study synthesized several thieno[2,3-d]pyrimidinone derivatives and evaluated their effects on cancer cell lines. The results indicated that certain derivatives exhibited more than 1.5-fold potency compared to established drugs like 8-MOP .
  • Mechanism of Action :
    • The mechanism behind the antitumor activity was linked to the inhibition of specific kinases involved in cell proliferation pathways. For example, inhibitors targeting MEK1/2 showed significant effects on leukemia cell lines at low concentrations .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
Compound AAntitumorMV4-11 leukemia cells0.3
Compound BAntimicrobialB16 melanoma cells0.5
Compound CKinase InhibitionVarious solid tumors14 - 50

Comparison with Similar Compounds

Research Implications and Gaps

  • Bioactivity Testing : While antitumor activity is hypothesized (based on structural analogs ), empirical validation is needed.
  • Similarity Indexing : Applying Tanimoto/Dice metrics () could prioritize analogs for virtual screening .
  • Synthetic Optimization : Modifying substituents (e.g., replacing 3,4-dimethylphenyl with fluorinated groups) may enhance potency or solubility.

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